

Spectroscopic data for geranyl isovalerate (NMR, MS, IR)

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Compound of Interest

Compound Name: *Geranyl isovalerate*

Cat. No.: *B087105*

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An In-depth Technical Guide to the Spectroscopic Data of **Geranyl Isovalerate**

This guide provides a comprehensive overview of the spectroscopic data for **geranyl isovalerate**, a widely used fragrance and flavoring agent. The following sections detail its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic profiles, complete with experimental protocols and data presented for researchers, scientists, and professionals in drug development.

Spectroscopic Data Summary

The spectroscopic data for **geranyl isovalerate** is summarized below. These tables provide quantitative information for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data for **Geranyl Isovalerate**

Chemical Shift (δ) ppm	Multiplicity	Assignment
5.35	t	=CH- (Olefinic Proton)
5.09	t	=CH- (Olefinic Proton)
4.59	d	-O-CH ₂ - (Ester Methylene Protons)
2.17	m	-CH- (Methine Proton in Isovalerate)
2.13 - 2.08	m	-CH ₂ - (Allylic Methylene Protons)
2.05	m	-CH ₂ - (Allylic Methylene Protons)
1.71	s	-CH ₃ (Vinyl Methyl Protons)
1.68	s	-CH ₃ (Vinyl Methyl Protons)
1.60	s	-CH ₃ (Vinyl Methyl Protons)
0.95	d	-CH(CH ₃) ₂ (Isopropyl Methyl Protons)

Data sourced from ChemicalBook.[\[1\]](#)

Table 2: ^{13}C NMR Spectroscopic Data for **Geranyl Isovalerate**

Chemical Shift (δ) ppm	Assignment
172.5	C=O (Ester Carbonyl)
142.3	=C< (Quaternary Olefinic Carbon)
131.8	=C< (Quaternary Olefinic Carbon)
123.7	=CH- (Olefinic Carbon)
118.5	=CH- (Olefinic Carbon)
61.3	-O-CH ₂ - (Ester Methylene Carbon)
43.5	-CH ₂ - (Methylene Carbon in Isovalerate)
39.5	-CH ₂ - (Allylic Methylene Carbon)
26.3	-CH ₂ - (Allylic Methylene Carbon)
25.8	-CH- (Methine Carbon in Isovalerate)
25.6	-CH ₃ (Vinyl Methyl Carbon)
22.4	-CH(CH ₃) ₂ (Isopropyl Methyl Carbons)
17.6	-CH ₃ (Vinyl Methyl Carbon)
16.4	-CH ₃ (Vinyl Methyl Carbon)

Note: ^{13}C NMR data is based on typical chemical shifts for similar structures and available data for related compounds like geranyl butyrate.[\[2\]](#)

Mass Spectrometry (MS)

Mass spectrometry of **geranyl isovalerate** is typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Table 3: Key Mass Spectrometry (GC-MS, EI) Data for **Geranyl Isovalerate**

m/z	Relative Intensity (%)	Assignment of Fragment Ion
69	99.99	[C ₅ H ₉] ⁺ (Isoprenyl cation)
41	98.14	[C ₃ H ₅] ⁺ (Allyl cation)
93	92.87	[C ₇ H ₉] ⁺
85	59.18	[C ₅ H ₉ O] ⁺ (Isovaleryl cation)
57	46.97	[C ₄ H ₉] ⁺ (Butyl cation)
68	31.41	[C ₅ H ₈] ⁺
39	31.48	[C ₃ H ₃] ⁺

Data sourced from PubChem and NIST.[3][4]

Infrared (IR) Spectroscopy

The IR spectrum of **geranyl isovalerate** displays characteristic absorption bands corresponding to its functional groups.

Table 4: Characteristic IR Absorption Bands for **Geranyl Isovalerate**

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~2960	Strong	C-H Stretch (Alkyl)
~1735	Strong	C=O Stretch (Ester)
~1670	Medium	C=C Stretch (Alkene)
~1160	Strong	C-O Stretch (Ester)

Note: These are typical values for a fatty acid ester with olefinic groups.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of **geranyl isovalerate** are provided below.

NMR Spectroscopy Protocol

- Sample Preparation: A small amount of **geranyl isovalerate** (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl_3), inside an NMR tube.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or 500 MHz) is used for analysis.
- ^1H NMR Acquisition:
 - A standard one-dimensional proton NMR experiment is performed.
 - Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16 to 64 scans for good signal-to-noise ratio.
 - Chemical shifts are referenced to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm).
- ^{13}C NMR Acquisition:
 - A proton-decoupled ^{13}C NMR experiment is conducted to obtain singlets for each unique carbon atom.
 - A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ^{13}C .
 - The chemical shifts are referenced to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

Mass Spectrometry (GC-MS) Protocol

- Sample Preparation: A dilute solution of **geranyl isovalerate** is prepared in a volatile organic solvent such as hexane or ethyl acetate.
- Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is used. The GC is equipped with a capillary column suitable for separating volatile compounds (e.g.,

HP-5MS).[5]

- Gas Chromatography:
 - A small volume (e.g., 1 μ L) of the sample solution is injected into the GC inlet.
 - The oven temperature is programmed to ramp from a low initial temperature (e.g., 60°C) to a final temperature (e.g., 250°C) to ensure separation of components.[6]
 - Helium is typically used as the carrier gas.
- Mass Spectrometry:
 - As **geranyl isovalerate** elutes from the GC column, it enters the ion source of the mass spectrometer.
 - Electron Ionization (EI) at 70 eV is used to fragment the molecule.
 - The mass analyzer (e.g., a quadrupole) separates the resulting ions based on their mass-to-charge ratio (m/z).
 - A mass spectrum is recorded, showing the relative abundance of the different fragments.

Infrared (IR) Spectroscopy Protocol

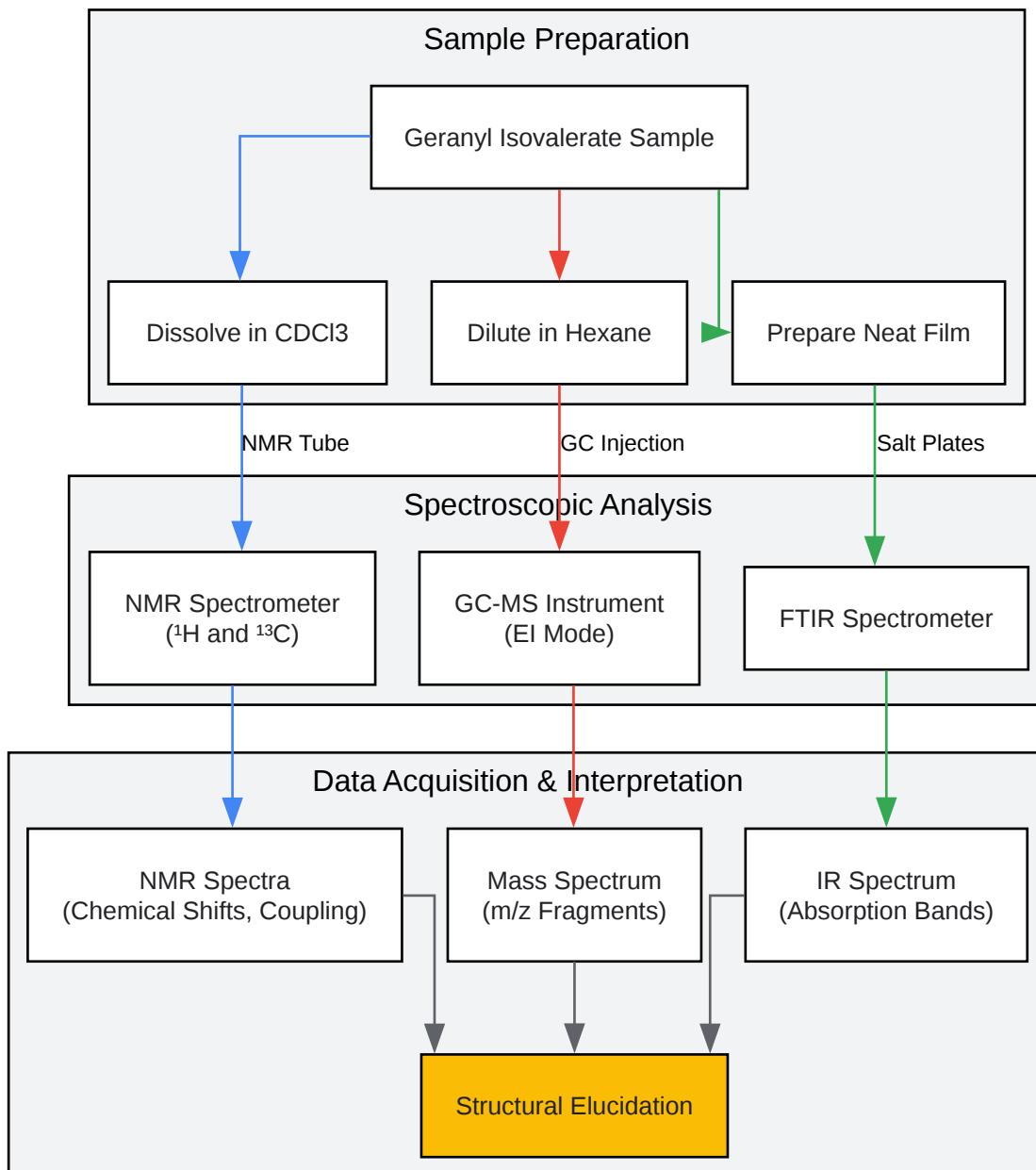
- Sample Preparation: Since **geranyl isovalerate** is a liquid, the spectrum can be obtained neat. A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr).[3] This is a common technique for liquid samples.[7]
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition:
 - A background spectrum of the clean salt plates is recorded first.
 - The sample is then applied, and the sample spectrum is recorded.
 - The instrument software automatically subtracts the background spectrum to produce the final IR spectrum of the sample.

- The spectrum is typically recorded over the range of 4000 to 400 cm^{-1} .

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **geranyl isovalerate**.

Spectroscopic Analysis Workflow for Geranyl Isovalerate



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Caption: Workflow for Spectroscopic Analysis.

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